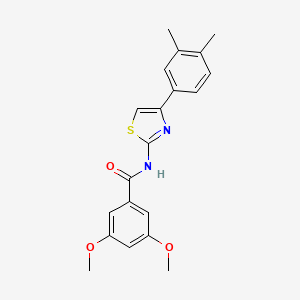

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is an organic compound with a complex structure that includes a thiazole ring, a benzamide group, and dimethylphenyl and dimethoxybenzene substituents

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-12-5-6-14(7-13(12)2)18-11-26-20(21-18)22-19(23)15-8-16(24-3)10-17(9-15)25-4/h5-11H,1-4H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBUNMLBGIAFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 3,4-dimethylphenylamine with 2-bromo-1,3-thiazole under basic conditions to form the intermediate N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amine. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have identified N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide as a promising candidate for cancer treatment. It has been shown to exhibit significant anticancer properties through various mechanisms:

- Targeting Tumor Pathways : The compound has been evaluated for its ability to inhibit specific pathways associated with tumor growth and metastasis. For instance, it has been linked to the inhibition of the Hec1/Nek2 mitotic pathway, which is crucial for cell division and proliferation in cancer cells .

- In Vitro Studies : In multicellular spheroid models, which better mimic the tumor microenvironment than traditional monolayer cultures, this compound demonstrated substantial cytotoxic effects against various cancer cell lines .

Mechanistic Insights

The compound's mechanism of action involves:

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

- Inhibition of Angiogenesis : By interfering with the formation of new blood vessels that supply tumors, it potentially limits tumor growth and spread .

Biochemical Studies

This compound is also utilized in biochemical research to study:

- Protein Interactions : The compound can be used to investigate interactions between proteins involved in cancer progression.

- Enzyme Inhibition Studies : It serves as a tool to explore the inhibition of specific enzymes that are overactive in cancerous tissues .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows researchers to modify its chemical framework to optimize its biological activity. SAR studies have provided insights into how different substituents affect the compound's potency and selectivity towards specific targets .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

- **N-(2,3-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

- **N-(3,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Uniqueness

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethylphenyl and dimethoxybenzene groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS: 313505-13-4) is a synthetic organic compound with potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C20H20N2O3S

- Molar Mass : 368.45 g/mol

- Density : 1.241 g/cm³ (predicted)

- pKa : 6.86 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways. The presence of the thiazole ring and methoxy groups enhances its reactivity and selectivity towards biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Study Findings : In vitro studies demonstrated that related thiazole derivatives showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Case Study : A study on benzothiazole derivatives indicated that modifications similar to those in this compound resulted in reduced production of pro-inflammatory cytokines in macrophages .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications:

| Compound | MIC (μM) | Activity |

|---|---|---|

| 7a | 0.08 | Moderate |

| 7b | 0.32 | Moderate |

| 7e | 0.09 | Strong |

These results suggest that compounds with similar structures can inhibit the growth of pathogenic bacteria and fungi .

Research Applications

The compound is being explored for various applications across different fields:

- Pharmaceutical Development : Its unique structure allows it to serve as a lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Chemical Biology : Used as a tool compound to study specific biological pathways and mechanisms.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.